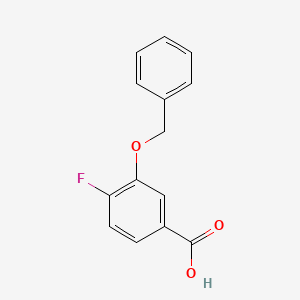

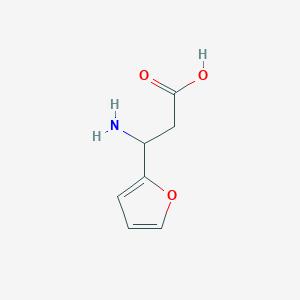

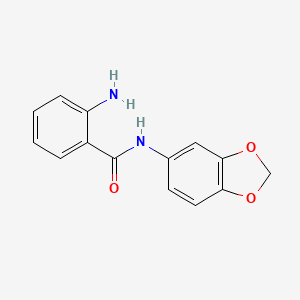

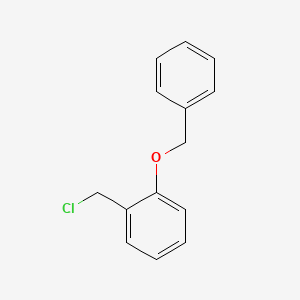

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, often involves the reaction of ammonium thiocyanate and aroyl chlorides under specific conditions (Mohebat & Raja, 2015). Another approach includes the ring-opening of oxiranes with thioamide dianions to produce N-thioacyl amino alcohols, leading to compounds with similar benzamide structures (Murai et al., 2005).

Molecular Structure Analysis

The crystal structure and molecular interactions of benzamide derivatives have been explored through X-ray diffraction studies, highlighting the stabilization of crystal structures by hydrogen bonds and π-π interactions (Sharma et al., 2016). These studies provide insights into the molecular geometry and electronic distribution, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including Smiles rearrangement, which can lead to the formation of different structurally related compounds (Anelli et al., 1997). The ability to undergo such transformations indicates the compound's versatile chemical behavior, enabling the synthesis of a wide range of derivatives with potentially useful properties.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular interactions. Studies on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides have revealed how solid-state properties are determined by these interactions, which can also affect the compound's reactivity and stability (Younes et al., 2020).

Chemical Properties Analysis

The chemical behavior of benzamide derivatives is largely defined by their functional groups, which can participate in a variety of reactions, including nucleophilic substitution and electrophilic addition. For instance, the reactivity towards fluoride ions of certain benzamide compounds showcases their potential as sensors, underscoring the influence of the molecular structure on chemical properties (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Research indicates potential antifungal applications of compounds related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. For instance, certain benzamide derivatives, like 5-(2-amino-1, 3-thiazol-5-yl)-2-hydroxy benzamide, have been synthesized and screened for their antifungal activity (Narayana et al., 2004).

Luminescent Properties and Multi-Stimuli Responsive Behavior

Some derivatives of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide exhibit unique photoelectric properties. Studies have found that certain benzamide compounds connected to naphthalimide show luminescent behavior in both solutions and solid states and respond to multiple stimuli (Srivastava et al., 2017).

Anti-Fatigue Effects

Research on benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, suggests their potential in anti-fatigue applications. These derivatives have shown significant enhancement in the forced swimming capacity of mice, indicating their potential as anti-fatigue agents (Wu et al., 2014).

Neuroleptic Activity

Benzamides, including those related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, have been studied for their neuroleptic activity. Research demonstrates that certain benzamide compounds can inhibit stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).

Photo-Physical Characteristics

Benzamide derivatives have been explored for their photo-physical properties. Studies indicate that these compounds exhibit excited state intra-molecular proton transfer, leading to single absorption and dual emission characteristics (Padalkar et al., 2011).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Some benzamide compounds have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Borzilleri et al., 2006).

Anticonvulsant Activity

Certain benzamide derivatives exhibit potent anticonvulsant activity, offering potential applications in treating seizures (Robertson et al., 1987).

Colorimetric Sensing of Fluoride Anions

Benzamide derivatives have been studied for their ability to sense fluoride anions, with some compounds showing color transitions responsive to fluoride concentrations (Younes et al., 2020).

Anti-Inflammatory Activity

Research has shown that certain benzamide derivatives possess anti-inflammatory properties, offering potential therapeutic applications (Lynch et al., 2006).

Improved Synthesis Processes

Studies have been conducted to improve the synthesis process for benzamide compounds, leading to higher yields and more efficient production methods (Dian, 2010).

Melanoma Cytotoxicity

Benzamide derivatives have been synthesized and tested for their cytotoxicity against melanoma, indicating potential use in targeted cancer therapies (Wolf et al., 2004).

Eigenschaften

IUPAC Name |

2-amino-N-(1,3-benzodioxol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRJQMPXDZBFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357356 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

CAS RN |

571158-97-9 | |

| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,3-dioxaindan-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)